molecular formula C12H11N3O3 B6610055 methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate CAS No. 2680535-93-5

methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate

Cat. No.: B6610055
CAS No.: 2680535-93-5
M. Wt: 245.23 g/mol
InChI Key: RKLKKORMMSVTPJ-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate is a compound that features a benzoate ester linked to a pyrimidine ring through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate typically involves the following steps:

    Formation of the Benzoate Ester: The starting material, 5-hydroxybenzoic acid, is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form methyl 5-hydroxybenzoate.

    Amination Reaction: The ester is then subjected to an amination reaction with 4-aminopyrimidine. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the benzoate ring can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

Methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The pyrimidine ring can interact with nucleic acids or proteins, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-hydroxy-2-[(pyridin-4-yl)amino]benzoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Methyl 5-hydroxy-2-[(pyrazin-4-yl)amino]benzoate: Contains a pyrazine ring.

    Methyl 5-hydroxy-2-[(pyridazin-4-yl)amino]benzoate: Features a pyridazine ring.

Uniqueness

Methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new drugs and materials.

Properties

IUPAC Name

methyl 5-hydroxy-2-(pyrimidin-4-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-18-12(17)9-6-8(16)2-3-10(9)15-11-4-5-13-7-14-11/h2-7,16H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLKKORMMSVTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)NC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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